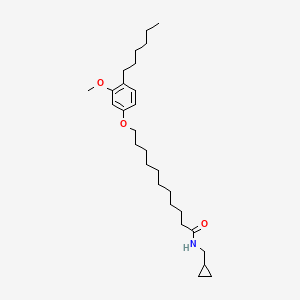

CB2 receptor antagonist 1

説明

特性

分子式 |

C28H47NO3 |

|---|---|

分子量 |

445.7 g/mol |

IUPAC名 |

N-(cyclopropylmethyl)-11-(4-hexyl-3-methoxyphenoxy)undecanamide |

InChI |

InChI=1S/C28H47NO3/c1-3-4-5-12-15-25-19-20-26(22-27(25)31-2)32-21-14-11-9-7-6-8-10-13-16-28(30)29-23-24-17-18-24/h19-20,22,24H,3-18,21,23H2,1-2H3,(H,29,30) |

InChIキー |

RYKOIAODKINGEV-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC1=C(C=C(C=C1)OCCCCCCCCCCC(=O)NCC2CC2)OC |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Development of CB2 Receptor Antagonists: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR) predominantly expressed in the immune system, has emerged as a promising therapeutic target for a multitude of pathologies, including inflammatory diseases, neuropathic pain, and certain cancers. Unlike the psychoactive effects associated with the cannabinoid receptor 1 (CB1), the modulation of CB2 offers a safer therapeutic window. This technical guide provides a comprehensive overview of the discovery and development of CB2 receptor antagonists, detailing key compounds, experimental methodologies, and the intricate signaling pathways they modulate.

Core Concepts in CB2 Receptor Antagonism

CB2 receptor antagonists are ligands that bind to the CB2 receptor and block the action of endogenous or exogenous agonists.[1] This blockade can occur through competitive binding to the orthosteric site or via allosteric modulation. The therapeutic potential of CB2 antagonists lies in their ability to modulate immune responses and other pathological processes where CB2 receptor activation is implicated.[2][3]

Key CB2 Receptor Antagonists: A Quantitative Overview

The development of selective CB2 receptor antagonists has been a significant focus of medicinal chemistry efforts. The following table summarizes the binding affinity and functional potency of several key antagonists that have been instrumental in elucidating the role of the CB2 receptor.

| Compound | Target | Assay Type | Ki (nM) | pKi | IC50 (nM) | pIC50 | Selectivity (CB1/CB2) | Reference |

| SR144528 | Human CB2 | Radioligand Binding | 0.6 | 9.2 | - | - | ~700-fold | [4][5] |

| Human CB2 | cAMP Assay | - | - | 10 | 8.0 | - | [4] | |

| Human CB2 | MAPK Assay | - | - | 39 | 7.4 | - | [4] | |

| AM630 | Human CB2 | Radioligand Binding | 31.2 - 32.1 | 7.5 | - | - | ~165-fold | [6][7][8][9] |

| Human CB2 | GTPγS Binding | - | - | 76.6 | 7.1 | - | [8] | |

| Human CB2 | cAMP Assay | - | - | 529 | 6.3 | - | [10] | |

| AM10257 | Human CB2 | Radioligand Binding | 0.075 - 0.08 | 10.1 | - | - | ~173-fold | [11][12] |

| Cannabidiol (CBD) | Human CB2 | Radioligand Binding | 118.5 | 6.9 | - | - | - | [13] |

Experimental Protocols for Characterizing CB2 Receptor Antagonists

The identification and characterization of CB2 receptor antagonists rely on a suite of in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for the CB2 receptor.[14] They typically involve the use of a radiolabeled ligand that binds to the receptor and a test compound that competes for this binding.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from cells stably expressing the human CB2 receptor (e.g., CHO or HEK-293 cells).[15]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.[15]

-

Competition Binding: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled antagonist.[16][17]

-

Incubation: The reaction mixture is incubated to allow for binding equilibrium to be reached (e.g., 90 minutes at 37°C).[17]

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[15]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[15]

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[15]

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an antagonist, agonist, or inverse agonist.

CB2 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18] Antagonists block the agonist-induced decrease in cAMP.

Protocol:

-

Cell Culture: CHO cells stably expressing the human CB2 receptor are seeded in 96-well plates.[19]

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.[20]

-

Agonist and Forskolin (B1673556) Stimulation: An agonist (e.g., CP55,940) and forskolin (to stimulate adenylyl cyclase) are added to the wells.[7][20]

-

Incubation: The plate is incubated to allow for cAMP production (e.g., 30 minutes at room temperature).[20]

-

cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF-based).[20]

-

Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its IC50 value.[10]

This assay measures the activation of G proteins by the receptor. Agonists stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, while antagonists block this stimulation.[21]

Protocol:

-

Membrane Preparation: Cell membranes expressing the CB2 receptor are used.[21]

-

Reaction Mixture: Membranes are incubated with GDP, [³⁵S]GTPγS, an agonist, and varying concentrations of the antagonist.[17]

-

Incubation: The reaction is allowed to proceed at 30°C for 60 minutes.[17]

-

Termination and Filtration: The reaction is stopped by rapid filtration.[17]

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes is measured by scintillation counting.[17]

-

Data Analysis: The antagonist's ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency (IC50).[8]

In Vivo Models

To evaluate the therapeutic potential of CB2 receptor antagonists, various animal models of disease are employed. For instance, in models of inflammation, such as lipopolysaccharide (LPS)-induced systemic inflammation, antagonists are assessed for their ability to reduce pro-inflammatory cytokine levels.[22][23]

CB2 Receptor Signaling Pathways

The signaling cascades initiated by CB2 receptor activation are complex and can vary depending on the cell type and ligand. The canonical pathway involves the inhibition of adenylyl cyclase through Gi/o proteins. However, the CB2 receptor can also signal through other pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][24][25]

Caption: Canonical and alternative signaling pathways of the CB2 receptor.

Experimental Workflow for CB2 Antagonist Discovery

The discovery and development of novel CB2 receptor antagonists follow a structured workflow, from initial screening to preclinical evaluation.

Caption: A typical workflow for the discovery of CB2 receptor antagonists.

Conclusion

The development of selective CB2 receptor antagonists represents a vibrant area of research with significant therapeutic promise. The detailed methodologies and quantitative data presented in this guide provide a foundational resource for scientists and researchers in the field. Continued exploration of the nuanced pharmacology of these compounds and their effects in relevant disease models will be crucial for translating the potential of CB2 receptor antagonism into novel and effective therapies.

References

- 1. cannakeys.com [cannakeys.com]

- 2. AM10257 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. AM630 | CAS:164178-33-0 | CB2 receptor antagonist,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AM-630 - Wikipedia [en.wikipedia.org]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. Covalent cannabinoid receptor ligands – structural insight and selectivity challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal Structure of the Human Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. realmofcaring.org [realmofcaring.org]

- 14. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. academic.oup.com [academic.oup.com]

- 24. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]

- 25. mdpi.com [mdpi.com]

Mechanism of Action of CB2 Receptor Antagonists: A Technical Guide

Introduction

The Cannabinoid Receptor 2 (CB2), a member of the G protein-coupled receptor (GPCR) superfamily, is a pivotal therapeutic target for modulating immune responses, inflammation, and certain types of pain.[1][2] Unlike the psychoactive Cannabinoid Receptor 1 (CB1), the CB2 receptor is primarily expressed in immune cells and tissues, making it an attractive target for drug development without central nervous system side effects.[1][3][4] This guide provides an in-depth examination of the mechanism of action of CB2 receptor antagonists, with a focus on their interaction with receptor signaling pathways, the concept of inverse agonism, and the experimental protocols used for their characterization.

Core Mechanism: Gαi/o Protein Coupling and Constitutive Activity

The CB2 receptor predominantly couples to inhibitory G proteins of the Gαi/o family.[1][3] Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, initiating downstream signaling cascades. The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase, which results in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[3][5]

A critical feature of the CB2 receptor is its capacity for constitutive activity .[6][7][8] This means the receptor can spontaneously adopt an active conformation and signal through G proteins even in the absence of an agonist.[7][9] This basal signaling leads to a tonic inhibition of adenylyl cyclase.[7] The presence of constitutive activity is fundamental to understanding the action of many ligands classified as CB2 antagonists, which are often, more accurately, inverse agonists.[8][9][10]

Modes of Antagonism at the CB2 Receptor

1. Neutral Antagonism: A neutral antagonist binds to the receptor but has zero intrinsic efficacy. It does not alter the receptor's basal signaling activity but competitively blocks the binding and subsequent action of agonists.

2. Inverse Agonism: Many compounds identified as selective CB2 antagonists, such as SR144528 and AM630, are in fact inverse agonists.[6][10][11][12] These ligands bind preferentially to the inactive state of the CB2 receptor.[8][10] By stabilizing this inactive conformation, they reduce the receptor's constitutive activity.[8][9] In the context of the primary Gαi-cAMP pathway, this reduction of basal inhibition leads to a discernible increase in forskolin-stimulated cAMP levels, an effect opposite to that of an agonist.[10][12][13]

Modulation of Key Signaling Pathways

CB2 receptor antagonists modulate multiple intracellular signaling pathways, primarily by blocking the effects of agonists or by reducing the receptor's constitutive activity.

-

Adenylyl Cyclase (AC) / cAMP Pathway: Agonists inhibit AC, lowering cAMP levels. Inverse agonists like SR144528 and AM630 counteract the constitutive inhibition of AC, thereby increasing cAMP accumulation.[10][12][13][14] This is a hallmark functional signature of CB2 inverse agonism.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: CB2 receptor activation can stimulate the MAPK cascade (including ERK1/2).[5][14] Antagonists such as SR144528 have been shown to effectively block agonist-induced MAPK activation.[14][15] Furthermore, some studies suggest that inverse agonists can inhibit a basal, constitutive level of MAPK activity coupled to the CB2 receptor.[11]

-

Other Signaling Cascades: CB2 antagonists have been shown to modulate other pathways, such as inhibiting IL-6-induced IgM secretion in B cells, an effect involving the STAT3 transcription factor.[12][16]

Quantitative Pharmacology of Select CB2 Antagonists

The pharmacological effects of CB2 antagonists are quantified by their binding affinity (K_i_) and their functional potency (IC_50_ or EC_50_). The table below summarizes data for widely studied compounds.

| Compound | Receptor Target | Binding Affinity (K_i_) | Functional Assay | Functional Potency | Reference |

| SR144528 | Human CB2 | 0.6 nM | Antagonism of CP 55,940-inhibited AC | EC_50_ = 10 nM | [14][15] |

| Human CB1 | 400 nM | Antagonism of CP 55,940-inhibited AC | No effect at 10 µM | [14][15] | |

| Human CB2 | 0.6 nM | Antagonism of CP 55,940-induced MAPK | IC_50_ = 39 nM | [14][15] | |

| Human CB2 | N/A | Stimulation of forskolin-sensitive AC (Inverse Agonism) | EC_50_ = 26 nM | [13] | |

| AM630 | Human CB2 | 31.2 nM | Reversal of CP 55,940-inhibited AC | EC_50_ = 128.6 nM | [10][17] |

| Human CB1 | ~5 µM | Inhibition of forskolin-stimulated AC | N/A | [10][17] | |

| Human CB2 | N/A | Stimulation of forskolin-sensitive AC (Inverse Agonism) | EC_50_ = 230.4 nM | [17] |

Signaling Pathway Diagrams

Caption: Canonical signaling pathway for a CB2 receptor agonist.

Caption: Mechanism of a CB2 inverse agonist on a constitutively active receptor.

Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (K_i_) of a test antagonist for the CB2 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line (e.g., CHO or HEK293) stably overexpressing the human CB2 receptor.[18]

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity CB2 radioligand (e.g., [³H]CP 55,940 at ~0.2 nM), and serially diluted concentrations of the unlabeled antagonist.[15][18]

-

Incubation: Incubate the mixture at 30°C or 37°C for 60-90 minutes to allow the binding to reach equilibrium.[15][18]

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. The IC_50_ (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The K_i_ value is then calculated from the IC_50_ using the Cheng-Prusoff equation.[18]

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Accumulation Functional Assay

Objective: To measure the ability of a CB2 antagonist to act as an inverse agonist or to block agonist-induced effects on cAMP levels.

Methodology:

-

Cell Culture: Plate CHO or HEK293 cells stably expressing the human CB2 receptor in multi-well plates and grow to near confluence.

-

Pre-incubation: Wash the cells with a serum-free medium or buffer (e.g., PBS) and pre-incubate for 15 minutes at 37°C with the test antagonist at various concentrations.[13]

-

Stimulation: Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 3 µM) to all wells.[13] To test for antagonist activity, also add a fixed concentration of a CB2 agonist (e.g., CP 55,940). To test for inverse agonist activity, no agonist is added.

-

Incubation: Incubate the cells for an additional 20-30 minutes at 37°C.[13]

-

Lysis and Termination: Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer (e.g., containing 0.1 M HCl or a buffer with phosphodiesterase inhibitors).[13]

-

cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a suitable method, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis:

-

For Inverse Agonism: Plot the cAMP concentration against the log concentration of the antagonist. The EC_50_ is the concentration that produces a half-maximal increase in cAMP levels.

-

For Antagonism: Plot the cAMP concentration against the log concentration of the antagonist (in the presence of a fixed agonist concentration). The IC_50_ is the concentration that reverses 50% of the agonist's inhibitory effect.

-

Caption: Experimental workflow for a cAMP accumulation assay.

References

- 1. portlandpress.com [portlandpress.com]

- 2. (PDF) Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity (2017) | Marjolein Soethoudt | 292 Citations [scispace.com]

- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Second Intracellular Loop of the Human Cannabinoid CB2 Receptor Governs G Protein Coupling in Coordination with the Carboxyl Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of cannabinoid CB2 receptor constitutive activity in vivo: repeated treatments with inverse agonists reverse the acute activation of JNK and associated apoptotic signaling in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocannabinoid tone versus constitutive activity of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses. | Semantic Scholar [semanticscholar.org]

- 12. Antagonism of cannabinoid receptor 2 pathway suppresses IL-6-induced immunoglobulin IgM secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. apexbt.com [apexbt.com]

- 18. benchchem.com [benchchem.com]

Introduction to CB2 Receptors and Inverse Agonism

An In-depth Technical Guide to Cannabinoid Receptor 2 (CB2) Inverse Agonism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of cannabinoid receptor 2 (CB2) inverse agonism. It covers the foundational concepts of constitutive receptor activity, details the pharmacological characteristics of key CB2 inverse agonists, outlines the signaling pathways involved, and provides detailed experimental protocols for their characterization.

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and peripheral tissues.[1][2] Like other GPCRs, CB2 receptors primarily couple to inhibitory G proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3][4]

A key feature of some GPCRs, including the CB2 receptor, is their ability to exhibit constitutive activity . This means the receptor can spontaneously adopt an active conformation and signal in the absence of an agonist.[3][5][6] This basal level of activity provides a foundation for the action of inverse agonists .

Unlike a neutral antagonist, which blocks an agonist from binding without affecting the receptor's constitutive activity, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation. This action actively reduces the receptor's basal signaling, producing an effect opposite to that of an agonist.[1] For the Gi/o-coupled CB2 receptor, an inverse agonist will therefore increase intracellular cAMP levels by suppressing the receptor's constitutive inhibition of adenylyl cyclase.[5][7]

Key CB2 Receptor Inverse Agonists

Several compounds have been identified and characterized as selective CB2 receptor inverse agonists. The most widely studied include SR144528 and AM630.

-

SR144528 : The first potent and highly selective CB2 inverse agonist to be discovered.[2][8] It exhibits a very high affinity for the CB2 receptor with a Ki value in the sub-nanomolar range.[8][9]

-

AM630 : A well-characterized CB2-selective ligand that behaves as an inverse agonist at CB2 receptors.[10][11][12] It displays a high degree of selectivity for CB2 over the CB1 receptor.[10]

-

SMM-189 : A more recently developed selective CB2 inverse agonist that has been shown to suppress experimental colitis, in part by inducing the expression of endogenous CB2 receptors and Protein Kinase A (PKA).[7][13]

Data Presentation: Quantitative Pharmacology

The following tables summarize the quantitative data for key CB2 inverse agonists, facilitating comparison of their binding and functional properties.

Table 1: Binding Affinity and Selectivity of CB2 Inverse Agonists

| Compound | Ki (nM) at hCB2 | Ki (nM) at hCB1 | Selectivity Ratio (CB1 Ki / CB2 Ki) | References |

| SR144528 | 0.6 | 400 | ~667-700 | [8][9] |

| AM630 | 31.2 - 32.1 | 5,152 | ~165 | [10][12][14] |

| Rimonabant (B1662492) | >1,000 | 2.0 | <0.002 | [15][16] |

Note: Rimonabant is included as a well-known CB1-selective inverse agonist to provide a selectivity contrast.[15][17]

Table 2: Functional Potency of CB2 Inverse Agonists

| Compound | Assay | Potency (EC50/IC50, nM) | Observed Effect | References |

| SR144528 | Adenylyl Cyclase | EC50 = 26 | Stimulation of forskolin-induced cAMP | [9] |

| AM630 | [³⁵S]GTPγS Binding | EC50 = 76.6 | Inhibition of basal binding | [11] |

| AM630 | Adenylyl Cyclase | - | Enhancement of forskolin-induced cAMP | [11] |

Signaling Pathways of CB2 Inverse Agonism

CB2 inverse agonists modulate downstream signaling pathways by suppressing the receptor's constitutive activity. The primary pathway involves the Gαi subunit and its regulation of adenylyl cyclase, but other pathways are also affected.

-

Adenylyl Cyclase and cAMP : In its constitutively active state, the CB2 receptor tonically suppresses adenylyl cyclase (AC) activity. An inverse agonist binds to the inactive state of the receptor, releasing this inhibition and leading to an increase in AC activity and a subsequent rise in intracellular cAMP levels.[5][7]

-

Protein Kinase A (PKA) : The elevation in cAMP levels can lead to the activation of PKA, a cAMP-dependent protein kinase. Activated PKA can phosphorylate various downstream targets, potentially inhibiting inflammatory pathways like NF-κB.[7]

-

Mitogen-Activated Protein Kinase (MAPK) : CB2 receptors can modulate MAPK signaling pathways.[2][4] Inverse agonists like SR144528 have been shown to block constitutive MAPK activity and reverse agonist-induced receptor phosphorylation, leading to an upregulation of CB2 receptors at the cell surface.[18]

Caption: CB2 Agonism vs. Inverse Agonism Signaling Pathway.

Experimental Protocols

Characterizing a compound as a CB2 inverse agonist requires specific binding and functional assays.

Protocol: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the CB2 receptor by measuring its ability to compete with a known radiolabeled ligand.

Methodology:

-

Membrane Preparation : Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor. Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup : In a 96-well plate, add membrane preparations, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]-CP55940), and varying concentrations of the unlabeled test compound (inverse agonist).[10]

-

Incubation : Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation : Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing : Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Quantification : Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Binding Assay.

Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation. Agonists stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi subunits. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding that occurs due to the receptor's constitutive activity.[3][10]

Methodology:

-

Membrane Preparation : Prepare membranes from hCB2-expressing cells as described in protocol 5.1.

-

Assay Setup : In a 96-well plate, add membrane preparations, [³⁵S]GTPγS, GDP (to ensure binding is dependent on receptor activation), and varying concentrations of the test compound.

-

Incubation : Incubate the plates at 30°C for 60 minutes.

-

Separation & Quantification : Terminate the assay by rapid filtration and quantify bound radioactivity as described in protocol 5.1 (steps 4-6).

-

Data Analysis : Plot the percentage of basal [³⁵S]GTPγS binding against the log concentration of the test compound. An inverse agonist will show a concentration-dependent decrease in the signal below the basal level (100%). Calculate the EC50 (or IC50) for this inhibition.

Caption: Workflow for a [³⁵S]GTPγS Binding Assay.

Protocol: cAMP Accumulation Assay

This functional assay directly measures the downstream effect of CB2 receptor modulation on adenylyl cyclase activity. An inverse agonist is expected to increase cAMP levels in cells with constitutively active CB2 receptors.

Methodology:

-

Cell Culture : Plate hCB2-expressing CHO cells in a multi-well plate and grow to near confluency.

-

Pre-incubation : Wash the cells and pre-incubate them in a serum-free medium containing a phosphodiesterase inhibitor like IBMX for 15-30 minutes. This prevents the degradation of cAMP.

-

Treatment : Add varying concentrations of the test compound along with a fixed concentration of forskolin. Forskolin directly stimulates adenylyl cyclase, and the effect of the test compound on this stimulated activity is measured.[10] An inverse agonist will enhance the forskolin-stimulated cAMP production.

-

Incubation : Incubate the cells at 37°C for 15-30 minutes.

-

Cell Lysis : Terminate the reaction by removing the medium and lysing the cells with a lysis buffer.

-

Quantification : Measure the cAMP concentration in the cell lysates using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or radioimmunoassay).[10]

-

Data Analysis : Plot the measured cAMP levels against the log concentration of the test compound. Calculate the EC50 value for the stimulation of cAMP accumulation.

Caption: Workflow for a cAMP Accumulation Assay.

Conclusion

CB2 receptor inverse agonists represent a distinct pharmacological class of ligands that actively suppress the receptor's basal signaling. Their mechanism of action is dependent on the constitutive activity of the CB2 receptor. By stabilizing an inactive receptor state, these compounds can increase cAMP levels and modulate downstream pathways like PKA and MAPK. The detailed protocols provided herein offer a robust framework for the identification and characterization of novel CB2 inverse agonists, which hold therapeutic potential for various inflammatory and immune-related disorders.

References

- 1. What are CB2 inverse agonists and how do they work? [synapse.patsnap.com]

- 2. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SR144528 as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cannabinoid Receptor 2 (CB2) Inverse Agonist SMM-189 Induces Expression of Endogenous CB2 and Protein Kinase A That Differentially Modulates the Immune Response and Suppresses Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SR-144,528 - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AM-630 - Wikipedia [en.wikipedia.org]

- 13. cannakeys.com [cannakeys.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Single and multiple doses of rimonabant antagonize acute effects of smoked cannabis in male cannabis users - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the Cannabinoid Receptor 2 (CB2) in Neuroinflammation

This guide provides a comprehensive overview of the cannabinoid receptor 2 (CB2), focusing on its critical role in the modulation of neuroinflammatory processes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development, offering detailed insights into the molecular mechanisms, experimental validation, and therapeutic potential of targeting the CB2 receptor.

Introduction to the CB2 Receptor and Neuroinflammation

Neuroinflammation is a complex biological response of the central nervous system (CNS) to a variety of insults, including infection, trauma, ischemia, and neurodegenerative diseases. While initially a protective mechanism, chronic or dysregulated neuroinflammation contributes significantly to neuronal damage and disease progression. The endocannabinoid system, a ubiquitous lipid signaling system, has emerged as a key modulator of neuroinflammation, with the CB2 receptor playing a pivotal role.

The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells, including microglia, the resident immune cells of the CNS. Its activation has been shown to exert potent anti-inflammatory and neuroprotective effects, making it an attractive therapeutic target for a range of neurological and neurodegenerative disorders.

CB2 Receptor Signaling in Neuroinflammation

Activation of the CB2 receptor by endogenous cannabinoids (e.g., 2-arachidonoylglycerol) or exogenous agonists initiates a cascade of intracellular signaling events that collectively suppress the neuroinflammatory response. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. Additionally, CB2 receptor activation can modulate various mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, which are critically involved in the regulation of inflammatory gene expression.

Caption: CB2 receptor signaling cascade in immune cells.

Quantitative Data on CB2 Receptor in Neuroinflammation

The following tables summarize key quantitative data related to the CB2 receptor's role in neuroinflammation, compiled from various preclinical studies.

Table 1: CB2 Receptor Expression in CNS Cell Types

| Cell Type | Basal Expression Level (mRNA/Protein) | Upregulation in Neuroinflammation | Key References |

| Microglia | Low to moderate | Significant increase | |

| Astrocytes | Very low to undetectable | Moderate increase | |

| Neurons | Controversial, generally low | Minimal to no change | |

| Oligodendrocytes | Low | Minimal change |

Table 2: Binding Affinities and Efficacies of Selected CB2 Ligands

| Ligand | Type | Ki (nM) for human CB2 | Efficacy |

| JWH-133 | Synthetic Agonist | 3.4 | Full agonist |

| AM630 | Inverse Agonist/Antagonist | 31.2 | Inverse agonist |

| GP1a | Synthetic Agonist | 11.3 | Full agonist |

| HU-308 | Synthetic Agonist | 22.7 | Full agonist |

Table 3: Effects of CB2 Receptor Activation on Inflammatory Mediators

| Inflammatory Mediator | Effect of CB2 Agonist | Model System |

| TNF-α | Decrease | LPS-stimulated microglia; Animal models of neurodegeneration |

| IL-1β | Decrease | LPS-stimulated microglia; Animal models of neurodegeneration |

| IL-6 | Decrease | LPS-stimulated microglia; Animal models of neurodegeneration |

| Nitric Oxide (NO) | Decrease | LPS-stimulated microglia |

| Chemokines (e.g., CCL2) | Decrease | Various neuroinflammatory models |

Experimental Protocols for Studying the CB2 Receptor in Neuroinflammation

Detailed methodologies are crucial for the accurate investigation of the CB2 receptor's function. Below are protocols for key experiments.

Objective: To visualize the cellular and subcellular localization of the CB2 receptor in brain tissue.

Methodology:

-

Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix brain tissue overnight. Cryoprotect in 30% sucrose (B13894) solution before sectioning (30-40 µm) on a cryostat.

-

Antigen Retrieval: Incubate sections in a citrate-based antigen retrieval solution at 95°C for 20 minutes.

-

Blocking: Block non-specific binding sites with a solution containing 10% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections with a validated primary antibody against the CB2 receptor (e.g., rabbit anti-CB2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash sections and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.

-

Counterstaining and Mounting: Counterstain with a nuclear marker (e.g., DAPI) and mount slides with an anti-fade mounting medium.

-

Imaging: Visualize sections using a confocal microscope.

Caption: Immunohistochemistry workflow for CB2 receptor detection.

Objective: To quantify the relative expression levels of CB2 receptor mRNA in brain tissue or isolated cells.

Methodology:

-

RNA Extraction: Isolate total RNA from tissue homogenates or cell lysates using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the CB2 receptor and a housekeeping gene (e.g., GAPDH, β-actin).

-

Thermal Cycling: Perform qPCR on a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Calculate the relative expression of the CB2 receptor gene using the ΔΔCt method.

Objective: To assess the effect of CB2 receptor agonists on the inflammatory response of microglia.

Methodology:

-

Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media.

-

Treatment: Pre-treat cells with a CB2 receptor agonist for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

-

Cell Viability: Assess cell viability using an MTT or similar assay to rule out cytotoxicity of the treatments.

Caption: Workflow for in vitro microglial activation assay.

Conclusion and Future Directions

The evidence strongly supports a critical role for the CB2 receptor in mitigating neuroinflammation. Its upregulation on activated microglia and its ability to suppress the production of pro-inflammatory mediators highlight its therapeutic potential. The development of selective CB2 receptor agonists with favorable pharmacokinetic and safety profiles represents a promising strategy for the treatment of a wide range of neuroinflammatory and neurodegenerative disorders.

Future research should focus on elucidating the precise downstream signaling pathways regulated by the CB2 receptor in different CNS cell types and in the context of specific diseases. Furthermore, the development of novel PET ligands for imaging CB2 receptor expression in the human brain will be instrumental in diagnosing and monitoring neuroinflammatory conditions and in assessing the efficacy of CB2-targeted therapies.

An In-depth Technical Guide to the Synthesis and Characterization of Novel CB2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel antagonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target for a range of conditions including pain, inflammation, and neurodegenerative diseases, without the psychoactive side effects associated with CB1 receptor modulation.[1][2] The development of selective CB2 antagonists is crucial for elucidating the receptor's physiological roles and for therapeutic intervention.[3]

Synthesis of Novel CB2 Antagonists

The discovery of novel CB2 antagonists has been propelled by the exploration of diverse chemical scaffolds. High-throughput screening and structure-based drug design have identified several promising classes of compounds.[1][3]

A notable example is the development of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives.[3] The synthesis of these compounds often involves a multi-step process, beginning with commercially available starting materials and employing standard organic chemistry reactions to build the core scaffold and introduce various substituents. The strategic modification of these substituents is key to optimizing potency, selectivity, and pharmacokinetic properties.

Further exploration into the medicinal chemistry of CB2 antagonists reveals a variety of successful scaffolds, including diaryl-isoxazoles, triazole derivatives, and pyrimidine-based compounds.

Characterization of Novel CB2 Antagonists

A thorough characterization of newly synthesized compounds is essential to determine their pharmacological profile. This involves a battery of in vitro and in vivo assays to assess binding affinity, functional activity, and physiological effects.

2.1.1. Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a novel compound for the CB2 receptor.[4] These assays involve the displacement of a radiolabeled ligand with a known affinity by the test compound.[5] The affinity is typically expressed as the inhibition constant (Ki).

Table 1: Binding Affinities (Ki) of Representative Novel CB2 Antagonists

| Compound | Scaffold | pKi | Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 8 | 4H-pyrido[1,2-a]pyrimidin-4-one | 6.66 | 219 | [3] |

| Compound 1 | Pyrimidine | 5.15 | 7080 | [3] |

| Compound 3 | Pyrimidine | 5.89 | 1290 | [3] |

| SR144528 | Diarylpyrazole | 8.3-9.2 | 0.06-0.5 | [3] |

| AM630 | Aminoalkylindole | 7.5 | 31.6 |[3] |

2.1.2. Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. For CB2 antagonists, these assays typically measure the inhibition of a known agonist's effect.

-

cAMP Assays: The CB2 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Antagonist activity is measured by the ability of the compound to block the agonist-induced decrease in cAMP.[8] The potency of an antagonist is expressed as its IC50 value.[9]

-

β-Arrestin Recruitment Assays: Upon agonist binding, GPCRs recruit β-arrestin proteins, which is involved in receptor desensitization and signaling.[10][11] Assays like the PathHunter® β-arrestin assay measure the recruitment of β-arrestin to the receptor and can be used to characterize the functional activity of antagonists.[12][13]

Table 2: Functional Potencies (IC50) of Representative Novel CB2 Antagonists

| Compound | Scaffold | pIC50 (cAMP) | IC50 (nM) (cAMP) | Reference |

|---|---|---|---|---|

| Compound 8 | 4H-pyrido[1,2-a]pyrimidin-4-one | 6.93 | 117 | [3] |

| Compound 3 | Pyrimidine | 5.25 | 5623 | [3] |

| Compound 7 | Pyrimidine | 5.38 | 4169 | [3] |

| SR144528 | Diarylpyrazole | - | - | [14] |

| AM630 | Aminoalkylindole | - | - |[14] |

In vivo studies are essential to evaluate the therapeutic potential and safety profile of novel CB2 antagonists. These studies are typically conducted in animal models of disease.

-

Animal Models of Pain and Inflammation: CB2 antagonists are often tested in rodent models of inflammatory and neuropathic pain to assess their analgesic and anti-inflammatory effects.[15]

-

Pharmacokinetic and Toxicological Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its potential toxicity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the CB2 receptor signaling pathway and a typical workflow for the characterization of novel antagonists.

Detailed Experimental Protocols

4.1. Radioligand Displacement Binding Assay

This protocol describes a typical radioligand displacement assay using cell membranes expressing the human CB2 receptor.[4][5]

-

Membrane Preparation: CHO or HEK293 cells stably transfected with the human CB2 receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[16]

-

Assay Setup: In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [3H]CP55940 or [3H]WIN-55212-2).[16][17]

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[16][17]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.[16]

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

4.2. cAMP Functional Assay

This protocol outlines a method to determine the antagonist activity of a compound at the Gi-coupled CB2 receptor.[8][18]

-

Cell Culture: Culture cells expressing the human CB2 receptor (e.g., CHO-K1 or HEK293) in a suitable medium.

-

Cell Plating: Seed the cells into a 384-well plate and allow them to attach overnight.[18]

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist.

-

Agonist Stimulation: Add a known CB2 agonist (e.g., CP55,940) at a concentration that produces approximately 80% of its maximal effect (EC80), along with forskolin (B1673556) to stimulate adenylyl cyclase.[18]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen assay.[18][19]

-

Data Analysis: Plot the antagonist concentration against the measured cAMP levels to generate a dose-response curve and determine the IC50 value.[18]

4.3. β-Arrestin Recruitment Assay (PathHunter®)

This protocol describes the use of the PathHunter® β-arrestin assay to measure antagonist activity.[10][20]

-

Cell Culture: Use a cell line co-expressing the CB2 receptor fused to a peptide tag and a β-arrestin-enzyme fragment fusion protein.[20]

-

Cell Plating: Seed the cells in a 384-well plate.[20]

-

Compound Addition: Add the test antagonist at various concentrations, followed by a known CB2 agonist at its EC80 concentration.

-

Incubation: Incubate the plate according to the manufacturer's instructions to allow for β-arrestin recruitment.

-

Detection: Add the detection reagents, which will generate a chemiluminescent signal if β-arrestin has been recruited to the receptor.[10]

-

Data Analysis: Measure the luminescence and plot the antagonist concentration against the signal to determine the IC50 value.

References

- 1. Latest progress in the identification of novel synthetic ligands for the cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Role of CB2 Receptor Antagonists in Neuropathic Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid type 2 (CB2) receptor, a G protein-coupled receptor, has emerged as a promising therapeutic target for the management of neuropathic pain. Primarily expressed in immune cells, the CB2 receptor's upregulation in the central nervous system, particularly in activated microglia, following nerve injury suggests its crucial role in pain modulation without the psychotropic side effects associated with CB1 receptor activation.[1][2] Selective CB2 receptor antagonists are invaluable tools for elucidating the specific contributions of the CB2 receptor in the analgesic effects of cannabinoid agonists and for characterizing the receptor's role in the pathophysiology of neuropathic pain. This technical guide provides an in-depth overview of the use of prototypical CB2 receptor antagonists, such as AM630 and SR144528, in preclinical neuropathic pain models.

Core Concepts: CB2 Receptor Antagonism in Neuropathic Pain

In the context of neuropathic pain, CB2 receptor agonists generally exert anti-allodynic and anti-hyperalgesic effects. The administration of a CB2 receptor antagonist is a critical experimental step to confirm that the observed analgesia is mediated specifically through the CB2 receptor. By competitively binding to the CB2 receptor, the antagonist blocks the action of the agonist, thereby reversing the pain-relieving effects. This pharmacological blockade provides evidence for the on-target activity of the CB2 agonist. Furthermore, the use of selective antagonists helps to dissect the involvement of the CB2 receptor in various signaling pathways implicated in neuropathic pain, particularly those involving microglial activation and neuroinflammation.[3][4]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established procedures in the field and are intended to serve as a guide for researchers.

Neuropathic Pain Model Induction

a) Spinal Nerve Ligation (SNL) Model (Rat)

This model produces robust and long-lasting mechanical and thermal hypersensitivity.[2][5][6][7][8]

-

Anesthesia: Anesthetize the rat with isoflurane (B1672236) (e.g., 3-5% for induction, 1.5-2% for maintenance) in oxygen.

-

Surgical Procedure:

-

Place the anesthetized rat in a prone position.

-

Make a midline incision at the L4-S2 level to expose the paraspinal muscles.

-

Separate the paraspinal muscles from the spinous processes to visualize the L6 transverse process.

-

Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.

-

Isolate the L5 spinal nerve and tightly ligate it with a 4-0 silk suture. In some variations, both L5 and L6 are ligated.[2]

-

Close the muscle layer with sutures and the skin incision with wound clips.

-

-

Post-operative Care: Administer post-operative analgesics as per institutional guidelines and allow the animals to recover for at least 7-10 days before behavioral testing to allow for the full development of neuropathic pain.

b) Chronic Constriction Injury (CCI) Model (Mouse/Rat)

The CCI model involves loose ligation of the sciatic nerve, leading to inflammation and neuropathic pain behaviors.[4][9][10][11]

-

Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

Make a small incision on the lateral surface of the mid-thigh to expose the biceps femoris muscle.

-

Bluntly dissect the muscle to reveal the common sciatic nerve.

-

Carefully place 3-4 loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a slight twitch of the hind limb is observed.

-

Close the muscle and skin layers with sutures or wound clips.

-

-

Post-operative Care: Provide appropriate post-operative care and allow for a recovery period of 7-14 days before commencing behavioral experiments.

Behavioral Assays for Pain Assessment

a) Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.[10][12][13][14][15]

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

-

Procedure:

-

Place the animal in an elevated cage with a wire mesh floor and allow it to acclimate for at least 30 minutes.

-

Apply the von Frey filaments to the plantar surface of the hind paw with increasing force. In the "up-down" method, a positive response (paw withdrawal) leads to the use of a filament with a lower force, while a negative response leads to the use of a filament with a higher force.

-

The 50% paw withdrawal threshold is then calculated using the Dixon method.

-

For electronic von Frey, apply a gradually increasing force to the plantar surface of the paw until the animal withdraws its limb. The force at which withdrawal occurs is automatically recorded.

-

b) Thermal Hyperalgesia: Hargreaves Test

This test assesses the latency of paw withdrawal from a thermal stimulus.[1][16][17][18][19]

-

Apparatus: A Hargreaves apparatus consisting of a glass platform and a radiant heat source.

-

Procedure:

-

Place the animal in a Plexiglas enclosure on the glass platform and allow for acclimation.

-

Position the radiant heat source under the plantar surface of the hind paw to be tested.

-

Activate the heat source and start a timer.

-

The timer stops automatically when the animal withdraws its paw. The time taken for withdrawal is the paw withdrawal latency.

-

A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

-

Data Presentation

The following tables summarize quantitative data for the CB2 receptor antagonists AM630 and SR144528.

Table 1: Binding Affinities of CB2 Receptor Antagonists

| Antagonist | Receptor | Species | Ki (nM) | Citation |

| AM630 | CB2 | Human | 31.2 | [20][21] |

| CB1 | Human | ~5000 (5 µM) | [3] | |

| SR144528 | CB2 | Human | 0.6 | [22] |

| CB1 | Human | 400 | [22] |

Table 2: In Vivo Reversal of CB2 Agonist-Induced Analgesia by CB2 Antagonists in Neuropathic Pain Models

| Neuropathic Pain Model | Species | CB2 Agonist (Dose) | CB2 Antagonist (Dose, Route) | Behavioral Assay | % Reversal of Analgesia | Citation |

| Spinal Nerve Ligation | Rat | A-836339 (30 µmol/kg, i.p.) | SR144528 (10 µmol/kg, i.p.) | Mechanical Allodynia | Significant reversal | [5] |

| Chronic Constriction Injury | Mouse | OL-135 (10 mg/kg) | SR144528 (3 mg/kg) | Mechanical & Cold Allodynia | Complete blockade | [23][24] |

| Diabetic Neuropathy | Mouse | JWH-015 (1 mg/kg, s.c.) | AM630 (1 mg/kg, s.c.) | Mechanical & Thermal Allodynia | Significant reversal | [25] |

| Chronic Constriction Injury | Mouse | URB597 (10 mg/kg) | SR144528 (3 mg/kg) | Mechanical & Cold Allodynia | Complete blockade | [23] |

| Sciatic Nerve Injury | Mouse | DADS (30 mg/kg) / GYY4137 (24 mg/kg) | AM630 (3 mg/kg, i.p. or 90 µg, subplantar) | Mechanical & Thermal Allodynia, Thermal Hyperalgesia | Significant reversal | [26] |

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

Selective CB2 receptor antagonists are indispensable pharmacological tools for validating the role of the CB2 receptor in mediating analgesia in neuropathic pain models. The experimental protocols and data presented in this guide offer a framework for researchers to design and interpret studies aimed at understanding the therapeutic potential of targeting the CB2 receptor. The consistent reversal of CB2 agonist-induced anti-nociception by antagonists like AM630 and SR144528 across various models strongly supports the involvement of this receptor in pain processing and solidifies its position as a key target for the development of novel analgesics for neuropathic pain.

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. Spinal nerve ligation methods [bio-protocol.org]

- 3. apexbt.com [apexbt.com]

- 4. criver.com [criver.com]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. criver.com [criver.com]

- 7. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]

- 8. Spinal nerve ligation model [pspp.ninds.nih.gov]

- 9. mdbneuro.com [mdbneuro.com]

- 10. Automated Gait Analysis in Mice with Chronic Constriction Injury [jove.com]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]

- 13. von Frey testing [bio-protocol.org]

- 14. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 15. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 16. A modified Hargreaves method for assessing threshold temperatures for heat nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 18. tandfonline.com [tandfonline.com]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Blockade of Endocannabinoid-Degrading Enzymes Attenuates Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

JTE-907: A Technical Guide to a Selective CB2 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTE-907, with the chemical name N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a potent and selective inverse agonist for the cannabinoid receptor type 2 (CB2).[3][4][5] Unlike a neutral antagonist which simply blocks agonist activity, an inverse agonist binds to the same receptor and elicits a physiological response opposite to that of an agonist.[6] JTE-907 has demonstrated anti-inflammatory and immunomodulatory effects in various preclinical models, making it a valuable tool for investigating the therapeutic potential of modulating the endocannabinoid system.[3][4] This technical guide provides an in-depth overview of JTE-907, including its pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for JTE-907, demonstrating its high affinity and selectivity for the CB2 receptor.

Table 1: Radioligand Binding Affinities (Ki)

| Species | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) | Reference |

| Human | 35.9 | 2370 | 66 | [3][4] |

| Mouse | 1.55 | 1060 | 684 | [3][4] |

| Rat | 0.38 | 1050 | 2760 | [3][4] |

Table 2: Functional Activity

| Assay | Parameter | Value | Cell Line | Reference |

| Calcium Current Assay | IC50 | 644 nM | CHO cells co-expressing Gα15/16 |

Table 3: In Vivo Efficacy

| Model | Parameter | Effective Dose | Species | Reference |

| Carrageenan-Induced Paw Edema | ED50 | 0.05 mg/kg (oral) | Mouse | |

| Chronic Dermatitis (Spontaneous Itch-Associated Responses) | - | 1 and 10 mg/kg/day (oral) | NC Mice |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize JTE-907.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of JTE-907 for cannabinoid receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of JTE-907 at CB1 and CB2 receptors.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human, mouse, or rat CB1 or CB2 receptors.

-

Radioligand: [3H]-CP55,940.

-

JTE-907 (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters (e.g., UniFilter GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of JTE-907.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-CP55,940 (typically at its Kd value), and varying concentrations of JTE-907.

-

For determining non-specific binding, a high concentration of a non-labeled cannabinoid agonist (e.g., WIN55,212-2) is used in separate wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity on a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the JTE-907 concentration.

-

Determine the IC50 value (the concentration of JTE-907 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to characterize JTE-907 as an inverse agonist.

-

Objective: To measure the effect of JTE-907 on forskolin-stimulated cyclic AMP (cAMP) production in cells expressing CB2 receptors.

-

Materials:

-

CHO cells stably expressing the human or mouse CB2 receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

JTE-907 (test compound).

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

cAMP detection kit (e.g., LANCE Ultra cAMP kit or a chemiluminescent immunoassay).

-

-

Procedure:

-

Plate the CB2-expressing CHO cells in a 384-well plate and incubate overnight.[7]

-

Pre-incubate the cells with varying concentrations of JTE-907 for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.[7][8]

-

Incubate for a defined time (e.g., 30 minutes) at room temperature or 37°C.[7][9]

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Plot the cAMP concentration against the logarithm of the JTE-907 concentration.

-

An increase in forskolin-stimulated cAMP levels in the presence of JTE-907 indicates inverse agonist activity.

-

Carrageenan-Induced Paw Edema in Mice

This in vivo model is used to assess the anti-inflammatory properties of JTE-907.[10][11][12][13]

-

Objective: To evaluate the ability of JTE-907 to reduce acute inflammation.

-

Animals: Male Swiss albino mice or other suitable strains.[14]

-

Materials:

-

JTE-907.

-

Carrageenan solution (e.g., 1% w/v in saline).

-

Vehicle control (e.g., saline).

-

Positive control (e.g., indomethacin (B1671933) or ibuprofen).[10][14]

-

Plethysmometer or calipers for measuring paw volume/thickness.

-

-

Procedure:

-

Administer JTE-907 orally or via another appropriate route to the test group of mice. Administer the vehicle to the control group and the positive control to another group. This is typically done 30-60 minutes before the carrageenan injection.[10][11]

-

Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each mouse to induce inflammation.[12][14]

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[10][12][14]

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

-

The formula for calculating inhibition is: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.

-

Determine the ED50 value, which is the dose of JTE-907 that produces 50% inhibition of the edema.

-

Signaling Pathways

JTE-907 modulates several key signaling pathways through its interaction with the CB2 receptor.

Canonical CB2 Receptor Inverse Agonism (Gi/o-Coupled Pathway)

The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Agonist binding to the CB2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. JTE-907, as an inverse agonist, binds to the CB2 receptor and stabilizes it in an inactive conformation.[6] This action prevents the constitutive (basal) activity of the receptor and leads to an increase in forskolin-stimulated cAMP production.

Gq-Coupled Signaling in Pancreatic Islets

Interestingly, in human and mouse pancreatic islets, JTE-907 has been shown to act as a Gq-coupled agonist, a pathway distinct from its canonical CB2 inverse agonism.[2][15] This effect is independent of the CB2 and GPR55 receptors.[2][15] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to increased insulin (B600854) secretion and promotes β-cell proliferation.[2][15][16][17][18][19]

T-Cell Differentiation towards a Treg Phenotype

JTE-907 has been demonstrated to drive the differentiation of naive T helper 0 (Th0) cells into regulatory T cells (Tregs).[1][3] This immunomodulatory effect is mediated by the activation of p38 mitogen-activated protein kinase (p38) and Signal Transducer and Activator of Transcription 5A (STAT5A).[1][3] The activation of these signaling molecules leads to the expression of key Treg markers, including the transcription factor FoxP3, and the cytokines TGF-β and IL-10.[1][3][4][20][21]

Conclusion

JTE-907 is a highly selective and potent CB2 receptor inverse agonist with significant anti-inflammatory and immunomodulatory properties. Its well-characterized pharmacological profile and diverse biological activities make it an invaluable research tool for exploring the role of the CB2 receptor in health and disease. The detailed experimental protocols and an understanding of its complex signaling mechanisms provided in this guide will aid researchers and drug development professionals in utilizing JTE-907 to its full potential in their scientific endeavors. Further investigation into its unexpected Gq-coupled agonistic effects in specific cell types may unveil novel therapeutic applications for this intriguing molecule.

References

- 1. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of cannabinoid CB2 receptor constitutive activity in vivo: repeated treatments with inverse agonists reverse the acute activation of JNK and associated apoptotic signaling in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular antagonism and plasticity of regulatory and inflammatory T cell programs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are CB2 inverse agonists and how do they work? [synapse.patsnap.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. resources.revvity.com [resources.revvity.com]

- 10. inotiv.com [inotiv.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. criver.com [criver.com]

- 13. researchgate.net [researchgate.net]

- 14. phytopharmajournal.com [phytopharmajournal.com]

- 15. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring G Protein-Coupled Receptor Signaling in Primary Pancreatic Islets | Semantic Scholar [semanticscholar.org]

- 17. Exploring G Protein-Coupled Receptor Signaling in Primary Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GPR120 Regulates Pancreatic Polypeptide Secretion From Male Mouse Islets via PLC-Mediated Calcium Mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. [PDF] TGF-β–Mediated Foxp3 Gene Expression Is Cooperatively Regulated by Stat5, Creb, and AP-1 through CNS2 | Semantic Scholar [semanticscholar.org]

- 21. Molecular Mechanisms Regulating TGF-β-Induced Foxp3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

AM630: A Dual-Action Cannabinoid Ligand with CB2 Inverse Agonism and CB1 Partial Agonism

Abstract

AM630, a piperidinyl-indole derivative, is a widely utilized pharmacological tool in cannabinoid research. It is distinguished by its complex and dualistic activity at the two major cannabinoid receptors, CB1 and CB2. Primarily recognized as a potent and selective inverse agonist for the CB2 receptor, it also exhibits partial agonist activity at the CB1 receptor, albeit with lower potency. This unique pharmacological profile makes AM630 an invaluable probe for elucidating the distinct and sometimes opposing roles of CB1 and CB2 receptors in various physiological and pathophysiological processes. This document provides an in-depth technical overview of AM630's pharmacology, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling mechanisms.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, is a crucial neuromodulatory system. The two principal G protein-coupled receptors (GPCRs) of this system are the CB1 and CB2 receptors. While CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, CB2 receptors are primarily found in the periphery, particularly on immune cells, and are involved in modulating inflammatory and immune responses.

The development of receptor-selective ligands has been instrumental in dissecting the specific functions of these receptors. AM630 (6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl)(4-methoxyphenyl)methanone) is a notable example of such a tool. Its characterization as a CB2 inverse agonist and a CB1 partial agonist allows researchers to investigate the consequences of both blocking basal CB2 receptor activity and submaximally activating CB1 receptors.

Pharmacological Profile of AM630

AM630's interaction with cannabinoid receptors is characterized by distinct binding affinities and functional activities at CB1 and CB2.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of AM630 at human cannabinoid receptors.

Table 1: Binding Affinity of AM630 at Human Cannabinoid Receptors

| Receptor | Radioligand | Kᵢ (nM) | Reference |

| CB1 | [³H]CP55,940 | 31.2 | |

| CB2 | [³H]CP55,940 | 0.28 |

Table 2: Functional Activity of AM630 at Human Cannabinoid Receptors

| Receptor | Assay Type | Parameter | Value | Reference |

| CB1 | GTPγS Binding | EC₅₀ | 537 nM | |

| CB1 | GTPγS Binding | Eₘₐₓ | 43% (relative to CP55,940) | |

| CB2 | Forskolin-stimulated cAMP accumulation | IC₅₀ | 3.1 nM | |

| CB2 | Forskolin-stimulated cAMP accumulation | Efficacy | Inverse Agonist |

Key Signaling Pathways

AM630 modulates intracellular signaling cascades through its interaction with CB1 and CB2 receptors, which are both Gᵢ/Gₒ-coupled GPCRs.

CB1 Partial Agonism

As a partial agonist at the CB1 receptor, AM630 binds to the receptor and induces a conformational change that leads to a submaximal activation of the associated G protein. This results in a partial inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of other downstream effectors such as ion channels.

Caption: AM630 partial agonism at the CB1 receptor.

CB2 Inverse Agonism

Inverse agonism at the CB2 receptor implies that AM630 not only blocks the effects of agonists but also reduces the basal, constitutive activity of the receptor. This leads to an increase in intracellular cAMP levels, opposing the effect of a typical CB2 agonist.

Caption: AM630 inverse agonism at the CB2 receptor.

Experimental Protocols

The characterization of AM630's dual activity relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of AM630 for CB1 and CB2 receptors.

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of AM630 for cannabinoid receptors.

-

Materials:

-

Membranes from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

Non-specific binding control (e.g., unlabeled WIN55,212-2).